5-Cyano-2-picoline

Medicinal Chemistry Process Chemistry Analytical Chemistry

For IMPDH inhibitor synthesis and other sensitive applications, ensure you procure the specific 5-cyano regioisomer. Impurities can derail multi-step campaigns. This material offers >98% purity by GC, ensuring the reactivity and binding orientation critical for success. Avoid yield loss and purification challenges by choosing the correct, high-purity intermediate.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 3222-48-8
Cat. No. B057721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-picoline
CAS3222-48-8
Synonyms6-Methyl-nicotinonitrile;  2-Methyl-5-cyanopyridine;  2-Methyl-5-pyridinecarbonitrile;  3-Cyano-6-methylpyridine;  5-Cyano-2-methylpyridine;  5-Cyano-2-picoline;  6-Methyl-3-cyanopyridine;  6-Methyl-3-pyridinecarbonitrile;  6-Methylnicotinonitrile;  NSC 13504
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C#N
InChIInChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3
InChIKeyPBLOYQAQGYUPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2-picoline (CAS 3222-48-8): Procurement-Grade Physical Properties and Baseline Specifications


5-Cyano-2-picoline (6-methylpyridine-3-carbonitrile; CAS 3222-48-8) is a heteroaromatic pyridine derivative characterized by a cyano group at the 5-position and a methyl group at the 2-position [1]. It has a molecular formula of C7H6N2 and a molecular weight of 118.14 g/mol [1]. Standard analytical specifications from major scientific vendors indicate a melting point range of 83-85°C, a boiling point of 216-217°C, and typical commercial purities of 97% to 99% as determined by GC or HPLC . Its moderate lipophilicity (Consensus Log P ≈ 1.12) and calculated solubility of approximately 2.49 mg/mL in water inform its handling and formulation in research settings .

Why Generic Substitution of 5-Cyano-2-picoline (CAS 3222-48-8) Fails: The Critical Role of Regioisomerism and Purity in Downstream Outcomes


Simple substitution of 5-Cyano-2-picoline with a generic cyanopicoline or a lower-purity grade is not scientifically viable due to the profound impact of regiochemistry on physical properties and the sensitivity of key applications to the presence of specific impurities. The position of the cyano group relative to the methyl substituent on the pyridine ring dictates the compound's melting point and, more critically, its reactivity and binding orientation in complex syntheses . Furthermore, in its role as an intermediate for advanced pharmaceutical candidates, the presence of unreacted starting materials (e.g., 2-picoline) or regioisomeric byproducts from non-selective syntheses can derail multi-step campaigns, leading to yield loss, purification challenges, or formation of inactive analogs. The evidence presented below quantifies this differentiation against closest analogs and alternative synthetic routes, establishing the specific selection criteria for this compound.

Product-Specific Quantitative Evidence Guide: Selecting 5-Cyano-2-picoline (CAS 3222-48-8) Over Closest Analogs


Regioisomer Differentiation: Physical Property Benchmarking Against 2-Cyano-5-methylpyridine

5-Cyano-2-picoline exhibits a melting point range of 83-85°C, which is significantly higher than its regioisomer, 2-Cyano-5-methylpyridine, which melts at 73-75°C. This ~10°C difference in melting point is a direct consequence of the distinct crystal packing arrangement dictated by the relative positions of the methyl and cyano substituents on the pyridine ring . This property is critical for solid-form handling and identity confirmation during procurement.

Medicinal Chemistry Process Chemistry Analytical Chemistry

Synthetic Selectivity Benchmarking: Gas-Phase Catalytic Route Yield vs. Alternative Synthesis

A gas-phase catalytic ammoxidation method using a Cu/Zn oxide catalyst from methyl 6-methylnicotinate produces 5-Cyano-2-picoline with a yield of 67.9% and a selectivity ratio of 82.7% [1]. In contrast, an earlier liquid-phase method utilizing phosphorus oxychloride was only able to achieve a 35% yield for the same target compound [1]. This represents a substantial, quantifiable improvement in synthetic efficiency.

Process Chemistry Catalysis Heterocyclic Synthesis

Application-Specific Utility: Enabling Synthesis of IMPDH Inhibitors

5-Cyano-2-picoline is a designated synthetic precursor for the preparation of acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH) [1]. This application is specifically enabled by the presence of the 5-cyano group, which provides a crucial chemical handle for constructing the acridone core. A simple analog lacking this functional group, such as 2-picoline, cannot undergo the same synthetic transformations.

Medicinal Chemistry Enzyme Inhibition Immunology

Purity-Driven Differentiation: Analytical Specifications and Pharmacological Implications

Commercial sources offer 5-Cyano-2-picoline at two distinct purity tiers: a standard industrial grade (≥95%) and a high-purity grade (≥99%) . This 4% absolute difference in purity can have significant consequences in drug discovery workflows. For instance, the compound is a precursor for potent and selective nonpeptidic inhibitors of procollagen C-proteinase [1]. The presence of 4% impurities in the starting material could introduce side-reaction products that are difficult to separate from the final inhibitor, potentially confounding structure-activity relationship (SAR) studies or requiring additional costly purification steps.

Analytical Chemistry Procurement Drug Discovery

Best Research and Industrial Application Scenarios for 5-Cyano-2-picoline (CAS 3222-48-8)


Medicinal Chemistry: Synthesis of IMPDH Inhibitors for Immunology Research

5-Cyano-2-picoline is a validated precursor for constructing acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH) [1][2]. This specific application leverages the 5-cyano group, which is essential for subsequent cyclization reactions. The compound's commercial availability at high purity (≥98%) ensures that the synthetic route is not compromised by regioisomeric or other impurities that could lead to the formation of inactive analogs or side products .

Drug Discovery: Preparation of Procollagen C-Proteinase Inhibitors

This compound serves as a key intermediate in the development of potent and selective nonpeptidic inhibitors of procollagen C-proteinase [1]. Given the complexity of the target molecules, the high purity of the starting material is critical. The difference between a 95% pure industrial grade and a ≥99% research grade (a 4% absolute purity difference) can directly impact the yield and purity of the final drug candidate, making procurement of the higher specification grade a prudent choice for lead optimization studies .

Process Chemistry: Pilot-Plant Scale Synthesis via Catalytic Ammoxidation

For scale-up operations, the gas-phase catalytic ammoxidation method provides a superior route for producing 5-Cyano-2-picoline. This method achieves a yield of 67.9% with an 82.7% selectivity ratio from methyl 6-methylnicotinate, vastly outperforming the 35% yield of an older POCl3-based method [2]. This quantifiable advantage in efficiency and selectivity is a key differentiator for sourcing material from manufacturers who employ modern catalytic processes, leading to better economy and lower levels of difficult-to-remove byproducts like 2-picoline [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyano-2-picoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.